molecular formula C6H4BrN3 B6282892 5-amino-2-bromopyridine-4-carbonitrile CAS No. 1384080-97-0

5-amino-2-bromopyridine-4-carbonitrile

Cat. No.: B6282892
CAS No.: 1384080-97-0
M. Wt: 198
InChI Key:
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Description

5-amino-2-bromopyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5-position, a bromine atom at the 2-position, and a nitrile group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-bromopyridine-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-bromopyridine-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

    Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Formation of various substituted pyridines.

    Reduction: Conversion to primary amines.

    Oxidation: Formation of nitroso or nitro compounds.

Scientific Research Applications

5-amino-2-bromopyridine-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-bromopyridine-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-bromopyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-amino-2-bromopyridine-4-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-bromopyridine", "malononitrile", "ammonia", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2-bromopyridine is reacted with malononitrile in the presence of sodium hydroxide and ethanol to form 2-bromo-4-cyano-5-methylpyridine.", "Step 2: 2-bromo-4-cyano-5-methylpyridine is then reacted with ammonia in ethanol to form 5-amino-2-bromo-4-cyanopyridine.", "Step 3: Finally, 5-amino-2-bromo-4-cyanopyridine is reacted with sodium hydroxide and water to form 5-amino-2-bromopyridine-4-carbonitrile." ] }

CAS No.

1384080-97-0

Molecular Formula

C6H4BrN3

Molecular Weight

198

Purity

95

Origin of Product

United States

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